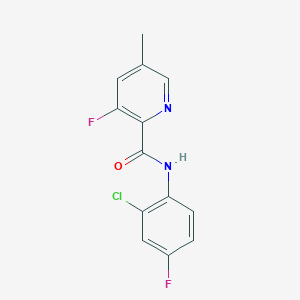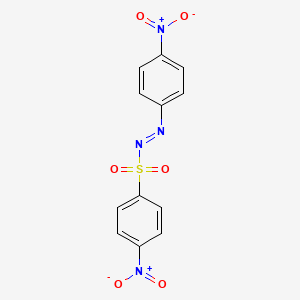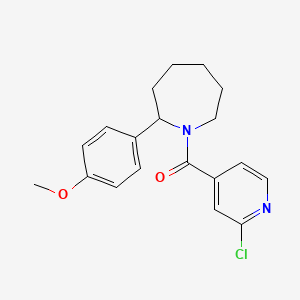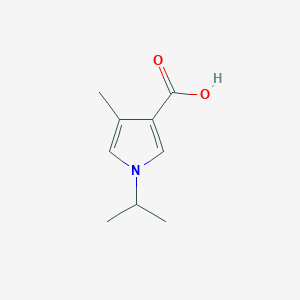![molecular formula C25H24N2O4 B2549469 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide CAS No. 850905-53-2](/img/structure/B2549469.png)
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer information about the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods, as seen in the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves reactions with substituted benzyl amines and subsequent debenzylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and Mass spectral analysis . X-ray crystallography has also been employed to determine the crystal structure of similar molecules, providing insights into their three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that they can undergo reactions such as thermal isomerization and reactions with organic acids and hydrohalic acids to yield various derivatives . These reactions are influenced by the stereochemistry of the compounds, which is an important consideration in the analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Vibrational spectroscopy studies, including FT-IR and FT-Raman, have been conducted alongside DFT calculations to understand the vibrational modes of the molecules . Molecular docking studies have also been performed to predict the interaction of these compounds with biological targets, such as BRCA2 complex, which could suggest potential biological activities .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural analysis of isoquinoline derivatives has shown that compounds with similar structures to "2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide" exhibit unique properties when interacting with various acids. These compounds form gels or crystalline solids depending on the type of acid used, indicating their potential in forming host-guest complexes with enhanced fluorescence properties, useful in material science and bioimaging applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization
The synthesis of isomeric compounds related to the target molecule involves one-step ring closure reactions under acidic conditions, demonstrating the potential for creating complex structures with significant biological or material applications. Such methods offer pathways for novel organic compounds, potentially leading to new therapeutic agents or materials with unique optical properties (Lu & He, 2012).
Antitumor Activity
Isoquinoline derivatives similar to "2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide" have shown antitumor activities in vitro. The synthesis of methoxy-indolo[2,1‐a]isoquinolines and their testing against various cancer cell lines indicate their potential as leads for developing new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).
Antimicrobial Activity
The compound and its derivatives have been explored for antimicrobial activities, with certain modifications enhancing their effectiveness against specific bacterial strains. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Rao et al., 2020).
Estrogen Receptor Binding and Cytostatic Activity
Research on related isoquinoline compounds has demonstrated their binding affinity to estrogen receptors and their cytostatic activity against human breast cancer cells, suggesting a role in developing therapies targeting hormone-responsive tumors (Polossek et al., 1992).
Propiedades
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-12-10-19(11-13-20)26-24(28)17-31-23-9-5-8-22-21(23)14-15-27(25(22)29)16-18-6-3-2-4-7-18/h2-13H,14-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFQBJFUOVSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)



![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)